3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid 3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid
Brand Name: Vulcanchem
CAS No.: 1093853-51-0
VCID: VC4390700
InChI: InChI=1S/C13H11F3N4O3/c14-13(15,16)12-19-7-4-2-1-3-6(7)10(20-12)18-8(11(22)23)5-9(17)21/h1-4,8H,5H2,(H2,17,21)(H,22,23)(H,18,19,20)
SMILES: C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O
Molecular Formula: C13H11F3N4O3
Molecular Weight: 328.251

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid

CAS No.: 1093853-51-0

Cat. No.: VC4390700

Molecular Formula: C13H11F3N4O3

Molecular Weight: 328.251

* For research use only. Not for human or veterinary use.

3-Carbamoyl-2-{[2-(trifluoromethyl)quinazolin-4-yl]amino}propanoic acid - 1093853-51-0

Specification

CAS No. 1093853-51-0
Molecular Formula C13H11F3N4O3
Molecular Weight 328.251
IUPAC Name 4-amino-4-oxo-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]butanoic acid
Standard InChI InChI=1S/C13H11F3N4O3/c14-13(15,16)12-19-7-4-2-1-3-6(7)10(20-12)18-8(11(22)23)5-9(17)21/h1-4,8H,5H2,(H2,17,21)(H,22,23)(H,18,19,20)
Standard InChI Key WFZQUTAQITZVCO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a quinazolin-4-ylamine scaffold substituted at position 2 with a trifluoromethyl group (CF3-\text{CF}_3) and at position 4 with a carbamoylpropanoic acid moiety. The quinazoline ring system, a bicyclic structure comprising fused benzene and pyrimidine rings, serves as a central pharmacophore. The trifluoromethyl group enhances electronegativity and metabolic stability, while the propanoic acid side chain introduces hydrogen-bonding capabilities via its carboxylate and carbamoyl functionalities .

The SMILES notation C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O\text{C1=CC=C2C(=C1)C(=NC(=N2)C(F)(F)F)NC(CC(=O)N)C(=O)O} confirms the connectivity: the quinazoline nitrogen at position 4 is linked to an amino group, which branches into a propanoic acid chain terminating in a carbamoyl group (NHCO-\text{NHCO}) . This arrangement suggests potential for both hydrophobic interactions (via the aromatic quinazoline and CF3-\text{CF}_3) and polar interactions (via the carboxylic acid and carbamoyl groups).

Physicochemical Properties

Key physicochemical parameters derived from computational models include:

PropertyValue
Molecular Weight328.25 g/mol
XLogP3~2.1 (estimated)
Hydrogen Bond Donors3 (NH, COOH, CONH2_2)
Hydrogen Bond Acceptors7 (N, O)
Topological Polar Surface Area115 Ų

The trifluoromethyl group contributes to a calculated logP (partition coefficient) of ~2.1, indicating moderate lipophilicity suitable for membrane permeability . The high polar surface area (115 Ų) suggests limited blood-brain barrier penetration, aligning with typical profiles of peripherally acting agents.

Synthesis and Structural Optimization

Synthetic Routes

Patent US10793564B2 outlines a multi-step synthesis for analogous amino acid-quinazoline hybrids, providing a template for this compound’s preparation. A representative pathway involves:

  • Quinazoline Core Formation: Condensation of 2-trifluoromethylanthranilic acid with cyanogen bromide to yield 2-trifluoromethyl-4-aminoquinazoline.

  • Side Chain Introduction: Coupling the 4-amino group with a protected β-alanine derivative bearing a carbamoyl group via peptide bond formation.

  • Deprotection: Acidic hydrolysis to liberate the carboxylic acid functionality, yielding the final product .

Critical reaction parameters include temperature control (<50°C) during coupling to prevent epimerization and the use of carbodiimide-based activating agents (e.g., EDC/HOBt) for amide bond formation .

Structure-Activity Relationships (SAR)

Modifications to the quinazoline scaffold and side chain have been systematically explored:

  • Trifluoromethyl Position: Substitution at quinazoline position 2 (vs. 6 or 7) maximizes steric complementarity with hydrophobic enzyme pockets, as evidenced by 10-fold higher potency in analogs .

  • Propanoic Acid Length: Shorter (C2) or longer (C4) chains reduce target affinity by 30–50%, underscoring the optimal three-carbon spacer’s role in positioning the carboxylate for ionic interactions .

  • Carbamoyl vs. Alkyl Substituents: Replacement of the carbamoyl group with methyl or ethyl groups abolishes activity in cellular assays, highlighting the necessity of hydrogen-bond donor capacity .

Pharmacological Profile

Enzymatic Inhibition

In vitro studies of structurally related compounds demonstrate potent inhibition of prostaglandin E2 (PGE2) receptors, particularly the EP3 subtype . At 10 µM, analogs with the trifluoromethyl-quinazoline motif suppress PGE2-induced uterine contraction in rat models by >80%, implicating this scaffold in G protein-coupled receptor (GPCR) modulation . Competitive binding assays reveal KiK_i values of 12–45 nM for EP3, with 100-fold selectivity over EP1 and EP4 subtypes .

Metabolic Stability

Microsomal stability assays (human liver microsomes, pH 7.4) show a half-life of 42 minutes, primarily due to oxidation of the quinazoline ring’s benzylic positions. Deuterium substitution at vulnerable C–H sites extends t1/2t_{1/2} to 68 minutes, suggesting strategies for metabolic optimization .

Therapeutic Applications and Patent Landscape

Indications

The compound’s patent emphasizes utility in:

  • Inflammatory Disorders: EP3 receptor antagonism for arthritis and endometriosis.

  • Oncology: Combination therapies with checkpoint inhibitors, leveraging immunomodulatory effects.

Comparative Analysis with Analogues

The inclusion of the trifluoromethyl group distinguishes this compound from earlier quinazoline derivatives. For example, non-fluorinated analogs exhibit 5-fold lower EP3 binding affinity, while bulkier substituents (e.g., −CF2CF3) impair solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator